[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of compound 1l involves several steps, including acetylation, bromination, glycosidation, Knoevenagel condensation, and reduction with diisobutylaluminum hydride (DIBAL-H) Each of these steps is crucial to obtaining the final product with the desired chemical properties
Chemical Reactions Analysis
Compound 1l undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 1l has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid transport and metabolism.
Biology: It helps in understanding the role of fatty acid transport proteins in cellular processes.
Medicine: It has potential therapeutic applications in treating metabolic disorders related to fatty acid transport.
Industry: It can be used in the development of new drugs targeting fatty acid transport proteins.
Mechanism of Action
Compound 1l exerts its effects by inhibiting the fatty acid transport protein 4 (SLC27A4) . This inhibition disrupts the transport of long-chain fatty acids across cell membranes, affecting various metabolic pathways. The molecular targets and pathways involved include the integral membrane-associated domain and the peripheral membrane-associated domain of the transport protein.
Comparison with Similar Compounds
Similar compounds to compound 1l include other inhibitors of fatty acid transport proteins, such as:
Compound 1d: An enantiomer of compound 1l with similar chemical properties but different biological activity.
Compound 2l: Another synthetic organic compound with a similar backbone structure but different functional groups.
Compound 1l is unique due to its specific inhibition of the fatty acid transport protein 4, making it a valuable tool in studying fatty acid metabolism and transport.
Properties
Molecular Formula |
C19H23N3O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23N3O5/c1-3-4-5-6-7-12-27-18(23)16-13(2)20-19(24)21-17(16)14-8-10-15(11-9-14)22(25)26/h6-11,17H,3-5,12H2,1-2H3,(H2,20,21,24)/b7-6+ |
InChI Key |
BEXZJJQVPWJPOA-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCCCC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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